molecular formula C8H9NO2 B12876603 4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde CAS No. 5971-77-7

4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B12876603
CAS No.: 5971-77-7
M. Wt: 151.16 g/mol
InChI Key: XGEVBMAVVAIMID-UHFFFAOYSA-N
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Description

4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 5-methyl-1H-pyrrole-2-carbaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: 4-Acetyl-5-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-Acetyl-5-methyl-1H-pyrrole-2-methanol.

    Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group may also participate in acetylation reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the acetyl group, leading to different reactivity and applications.

    4-Acetyl-1H-pyrrole-2-carbaldehyde: Similar structure but without the methyl group, affecting its chemical properties.

    4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde: The position of the aldehyde group is different, leading to variations in reactivity.

Uniqueness

4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups on the pyrrole ring

Properties

CAS No.

5971-77-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-5-8(6(2)11)3-7(4-10)9-5/h3-4,9H,1-2H3

InChI Key

XGEVBMAVVAIMID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C=O)C(=O)C

Origin of Product

United States

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